

2-(Difluoromethoxy)nicotinonitrile chemical properties

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Compound of Interest

Compound Name: **2-(Difluoromethoxy)nicotinonitrile**

Cat. No.: **B578200**

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Technical Guide: 2-(Difluoromethoxy)nicotinonitrile

An In-depth Overview for Chemical and Pharmaceutical Development

This technical guide provides a comprehensive overview of the known chemical properties, safety information, and potential synthetic considerations for **2-(Difluoromethoxy)nicotinonitrile**. This document is intended for researchers, scientists, and drug development professionals interested in the application of this fluorinated heterocyclic compound.

Chemical Identity and Structure

2-(Difluoromethoxy)nicotinonitrile is a substituted pyridine derivative characterized by a difluoromethoxy group at the 2-position and a nitrile group at the 3-position. The presence of the difluoromethoxy group can significantly influence the compound's metabolic stability and lipophilicity, making it of interest in medicinal chemistry.[\[1\]](#)

Table 1: Compound Identification

Identifier	Value
CAS Number	1214388-53-0 [2] [3]
Molecular Formula	C ₇ H ₄ F ₂ N ₂ O [2] [3] [4]
Molecular Weight	170.12 g/mol [2] [3]
Synonyms	3-Cyano-2-(difluoromethoxy)pyridine, 2-(difluoromethoxy)pyridine-3-carbonitrile [5]
InChI	1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H [2]
InChI Key	CLXJWFNKTDWPKP-UHFFFAOYSA-N [2]
SMILES	N#CC1=C(OC(F)F)N=CC=C1 [4]

Physicochemical Properties

The physicochemical properties of **2-(Difluoromethoxy)nicotinonitrile** are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Solid [2]	[2]
Appearance	Off-white to light yellow solid	[5]
Boiling Point	235.2 ± 35.0 °C (Predicted)	[5]
Density	1.34 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	-2.21 ± 0.29 (Predicted)	[5]
Purity	Typically available at ≥95%	[2]
Storage	Inert atmosphere, 2-8°C	[2] [4]

Safety and Handling

2-(Difluoromethoxy)nicotinonitrile is classified as a warning-level hazard. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Safety Information

Category	Information
Signal Word	Warning ^[2]
Pictogram	GHS07 (Exclamation mark) ^[2]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation. ^{[2][4]}
Precautionary Statements	P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. ^{[2][4]}

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-(Difluoromethoxy)nicotinonitrile** are not readily available in the public domain. However, general synthetic strategies for related compounds can provide insight into its potential preparation.

The synthesis would likely involve two key transformations: the introduction of the nitrile group and the difluoromethylation of a corresponding phenol.

- **Nitril-Group Introduction:** The nitrile group on a pyridine ring can be introduced via several methods, such as the dehydration of a nicotinamide precursor using a dehydrating agent like phosphorus pentoxide.[6]
- **Difluoromethylation:** The difluoromethoxy group is typically introduced by the reaction of a phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, under basic conditions.[7] A potential synthetic route could therefore start from 2-hydroxynicotinonitrile.

The reactivity of **2-(Difluoromethoxy)nicotinonitrile** is expected to be influenced by the electron-withdrawing nature of both the nitrile and the difluoromethoxy groups, affecting the electron density of the pyridine ring.

Analytical Methods

Specific, validated analytical methods for the quantification and characterization of **2-(Difluoromethoxy)nicotinonitrile** have not been published. Based on its structure, the following analytical techniques would be applicable for its analysis:

- **High-Performance Liquid Chromatography (HPLC):** For purity assessment and quantification, likely with UV detection due to the aromatic nature of the compound.
- **Gas Chromatography (GC):** May be suitable depending on the compound's volatility and thermal stability.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR would be essential for structural elucidation and confirmation.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional group vibrations, such as the $\text{C}\equiv\text{N}$ stretch of the nitrile group.[8]
- **Mass Spectrometry (MS):** For molecular weight confirmation and fragmentation analysis.

Development and validation of such methods would be a critical step for any research or development involving this compound.[9]

Biological Activity and Potential Applications

As of the date of this document, there is no specific published research on the biological activity or signaling pathway interactions of **2-(Difluoromethoxy)nicotinonitrile**. However, the nicotinonitrile scaffold is present in a number of biologically active compounds with a range of activities, including anticancer properties.[10][11][12] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.[1] Therefore, **2-(Difluoromethoxy)nicotinonitrile** could be a valuable building block or lead compound for the development of novel therapeutics. Further research is required to explore its biological potential.

Conclusion and Future Outlook

2-(Difluoromethoxy)nicotinonitrile is a chemical entity with potential applications in drug discovery and materials science. This guide summarizes the currently available data on its chemical properties and safety. A significant information gap exists regarding its detailed synthesis, analytical methods, and biological activity. The logical next steps for the scientific community would be to develop and publish a robust synthetic protocol, fully characterize the compound using modern analytical techniques, and investigate its biological profile to uncover any potential therapeutic applications.

Caption: Overview of the current state of knowledge for **2-(Difluoromethoxy)nicotinonitrile**.

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